1,2-Dibutoxybenzene

Beschreibung

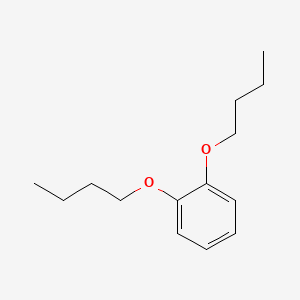

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20367-35-5 |

|---|---|

Molekularformel |

C14H22O2 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

1,2-dibutoxybenzene |

InChI |

InChI=1S/C14H22O2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |

InChI-Schlüssel |

GHKFGRVGAQYZNT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=CC=C1OCCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,2 Dibutoxybenzene and Its Derivatives

Strategies for O-Alkylation of Catechol Precursors

The formation of the ether linkages in 1,2-dibutoxybenzene from catechol typically involves O-alkylation reactions. These can be broadly categorized into classical and modern catalytic approaches.

Classical etherification methods, such as the Williamson ether synthesis, are commonly employed for the preparation of dialkyl ethers from phenols and alcohols or alkyl halides. For the synthesis of this compound, catechol is reacted with a butylating agent, typically a butyl halide, in the presence of a base.

A representative classical synthesis involves the reaction of catechol with n-butyl bromide in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated, and the base deprotonates the phenolic hydroxyl groups of catechol, forming phenoxide anions that then act as nucleophiles to displace the bromide from n-butyl bromide.

Data Table 1: Classical Etherification for this compound Synthesis

| Reactants | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference |

| Catechol | n-Butyl bromide (excess), Potassium carbonate (base) | DMF | 95°C | 70.8 | iaea.org |

| (Additional K₂CO₃ and n-butyl bromide added stepwise) |

This method, while effective, often requires stoichiometric amounts of base and can generate significant salt byproducts.

Modern synthetic chemistry seeks more efficient, selective, and environmentally friendly methods for O-alkylation. Catalytic approaches, including phase-transfer catalysis (PTC) and reactions employing solid catalysts, offer advantages over classical methods.

Phase-transfer catalysis utilizes a catalyst (e.g., quaternary ammonium (B1175870) salts) to shuttle reactive anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs mdpi.comwikipedia.orgbiomedres.us. This technique can enhance reaction rates and selectivity, often under milder conditions, and can be applied to the O-alkylation of phenols phasetransfercatalysis.comcrdeepjournal.org. While specific examples of modern catalytic butylation of catechol are less detailed in the provided literature, the principles of PTC are well-established for similar etherification reactions.

Vapor-phase alkylation of phenols over solid acid or base catalysts is another avenue explored for producing alkyl aryl ethers researchgate.netprocat.ingoogle.compsu.edu. These methods often involve passing the reactants over a heated catalyst bed, offering potential for continuous processing and easier catalyst separation. For instance, vapor-phase O-alkylation of phenol (B47542) with n-butanol has been investigated using alkali-loaded silica (B1680970) catalysts researchgate.netpsu.edu.

Functionalization of the Aromatic Core of this compound

The electron-donating alkoxy groups on this compound activate the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. Key reactions include nitration and Friedel-Crafts alkylation/acylation.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of these reactions is influenced by the nature and position of existing substituents.

Nitration of dialkoxybenzenes, particularly 1,2-dimethoxybenzene (B1683551) (veratrole), has been studied to understand regioselectivity. The presence of two activating alkoxy groups directs electrophilic attack.

In the dinitration of 1,2-dialkoxybenzenes, an unusual regioselectivity has been observed, yielding almost exclusively the 1,2-dialkoxy-4,5-dinitrobenzene product acs.orgnih.govacs.org. This high selectivity is proposed to be governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic moiety, which dictates the structure of the radical cation formed via a single electron transfer (SET) mechanism acs.orgacs.orgmdpi.com. In contrast, 1,4-dialkoxybenzenes show regioselectivity that is more influenced by solvation effects acs.orgacs.orgmdpi.com.

Mononitration of veratrole typically occurs at the position para to one of the methoxy (B1213986) groups, yielding 1,2-dimethoxy-4-nitrobenzene quizlet.comthieme-connect.de. Further nitration of this mononitro derivative leads to the 4,5-dinitro product thieme-connect.de.

Data Table 2: Nitration Studies of Dialkoxybenzenes

| Substrate | Nitrating Agent | Conditions | Product | Regioselectivity/Yield | Reference |

| Veratrole | HNO₃/Acetic acid | Room temperature | 4-Nitro-veratrole | ~Quantitative | quizlet.com |

| 1,2-Dimethoxybenzene | HNO₃ (d 1.40 g/mL) | 0°C to RT | 1,2-Dimethoxy-4-nitrobenzene | ~Quantitative | thieme-connect.de |

| 1,2-Dimethoxy-4-nitrobenzene | Fuming HNO₃ | Below 5°C | 1,2-Dimethoxy-4,5-dinitrobenzene | 85% yield | thieme-connect.de |

| 1,2-Dialkoxybenzenes | Nitrating agent (e.g., HNO₃) | (Unspecified, but leads to dinitration) | 1,2-Dialkoxy-4,5-dinitrobenzene | Exclusively 4,5-dinitro | acs.orgnih.govacs.org |

Friedel-Crafts reactions are a cornerstone of EAS for forming carbon-carbon bonds on aromatic rings, involving either alkylation or acylation rsc.orgnih.govbyjus.commasterorganicchemistry.compressbooks.pubwikipedia.orglibretexts.orgsigmaaldrich.com. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an alkyl halide or acyl halide, generating an electrophilic carbocation or acylium ion, respectively byjus.compressbooks.pubsigmaaldrich.com.

For dialkoxybenzene systems, such as veratrole, Friedel-Crafts acylation is particularly effective. For example, the acylation of veratrole with acetyl chloride using solid acid catalysts like ZrPW or TiPW yields 3,4-dimethoxy acetophenone (B1666503) with good selectivity chemijournal.com. Using a catalyst generated from GaCl₃ and a silver salt, veratrole reacts with acid anhydrides to form aromatic ketones in high yields scilit.com. The reaction of veratrole with maleic anhydride (B1165640) via Friedel-Crafts acylation produces 4-(3,4-dimethoxy-phenyl)-4-oxo-but-2-enoic acid rsc.org.

A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements and polyalkylation. The acylium ion intermediate is resonance-stabilized, preventing rearrangements, and the resulting ketone product is deactivated towards further acylation, ensuring monosubstitution masterorganicchemistry.compressbooks.pubsigmaaldrich.comlibretexts.org.

Data Table 3: Friedel-Crafts Acylation of Veratrole

| Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Veratrole | Acetyl chloride | ZrPW or TiPW solid acid catalyst, solvent-free | 3,4-Dimethoxy acetophenone | Not specified | chemijournal.com |

| Veratrole | Acid anhydride | GaCl₃/AgX catalyst | Aromatic ketone | High | scilit.com |

| Veratrole | Maleic anhydride | Friedel-Crafts conditions | 4-(3,4-dimethoxy-phenyl)-4-oxo-but-2-enoic acid | Not specified | rsc.org |

Compound List

this compound

Catechol

n-Butyl bromide

N,N-dimethylformamide (DMF)

Potassium carbonate

1,2-Dimethoxybenzene (Veratrole)

4-Nitro-veratrole

1,2-Dimethoxy-4-nitrobenzene

1,2-Dimethoxy-4,5-dinitrobenzene

Acetyl chloride

3,4-Dimethoxy acetophenone

Maleic anhydride

4-(3,4-dimethoxy-phenyl)-4-oxo-but-2-enoic acid

Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄)

Aluminum chloride (AlCl₃)

Gallium(III) chloride (GaCl₃)

Silver perchlorate (B79767) (AgClO₄)

Silver hexafluoroantimonate (AgSbF₆)

Research Findings and Applications

General Reactivity of Dialkoxybenzenes

Studies on dialkoxybenzenes, in general, indicate their participation in reactions such as electrophilic aromatic substitution acs.orgscirp.org. The ortho- and para-isomers, including compounds structurally related to this compound, have been observed to undergo amination reactions with reagents like Selectfluor, often proceeding via a single-electron oxidation pathway acs.orgnsf.gov. The influence of the alkoxy chain length on reactivity and the specific outcomes for this compound in such transformations would require dedicated experimental investigation.

Potential Applications

While specific applications for this compound are not detailed in the provided snippets, related dialkoxybenzene compounds are utilized in various fields. For instance, dimethoxybenzene derivatives have been explored in materials science, such as in lithium-ion batteries acs.org, and as intermediates in the synthesis of pharmaceuticals and fragrances chemicalbook.comsolubilityofthings.com. Polymers incorporating dialkoxybenzene moieties are also noted for their widespread applications academie-sciences.fr. The longer alkoxy chains in this compound could potentially confer different solubility or material properties, warranting further study in these areas.

Compound List

1,2-Dibutoxybenzene

1,2-Dimethoxybenzene (B1683551) (Veratrole)

Catechol

Guaiacol

Selectfluor

3,5-di-tert-butyl-1,2-dimethoxybenzene

2,5-di-tert-butyl-1,4-dimethoxybenzene

1,4-Dimethoxybenzene

1,3-Dialkoxybenzenes

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

For comparison, the related compound 1,2-dimethoxybenzene (B1683551) has been studied extensively by NMR. chemicalbook.comnih.gov For example, the ¹H NMR spectrum of 1,2-dimethoxybenzene in CDCl₃ shows signals for the methoxy (B1213986) protons and the aromatic protons. chemicalbook.comnih.gov Theoretical predictions for the ¹H NMR spectrum of 1,2-dimethoxybenzene have also been modeled. Solid-state ¹³C NMR has also been used to analyze the principal shielding tensors of 1,2-dimethoxybenzene. rsc.org A comprehensive NMR analysis of 1,2-dibutoxybenzene would be expected to show characteristic signals for the butyl chains, including distinct resonances for the four methylene (B1212753) groups, in addition to the signals from the aromatic ring protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Specific FT-IR and Raman spectroscopic studies focused on the functional group analysis and conformational studies of this compound are not extensively reported.

Generally, an FT-IR spectrum of this compound would be expected to exhibit characteristic vibrational bands. These would include C-H stretching vibrations from the aromatic ring and the butyl chains, C-O stretching bands for the ether linkages, and various bending and stretching vibrations characteristic of the substituted benzene (B151609) ring. For the analogous 1,2-dimethoxybenzene, FT-IR spectra have been reported and analyzed. nih.govchemicalbook.comspectrabase.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

While mass spectrometry is a standard technique for molecular weight confirmation, detailed studies on the specific fragmentation pathways of this compound are not widely available. The electron ionization mass spectrum for the related 1,2-dimethoxybenzene is well-documented, showing a molecular ion peak and characteristic fragment ions. researchgate.netnist.govrestek.comfoodb.ca A mass spectrometric analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the butyl chains and the ether bonds, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There is no readily available information on the single-crystal X-ray structure of this compound. Such a study would be necessary to definitively determine its solid-state conformation and to analyze any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds.

For comparison, the crystal structure of 1,2-dimethoxybenzene has been determined, revealing the conformation of the methoxy groups relative to the benzene ring. rsc.org This analysis provided valuable information on the planarity and torsion angles within the molecule.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions

Detailed studies on the UV-Vis absorption and fluorescence properties of this compound are not present in the available literature. Such studies would be essential to characterize its electronic transitions and photophysical behavior.

The UV-Vis spectrum of 1,2-dimethoxybenzene has been recorded and is available in spectral databases. nist.govscience-softcon.de Studies on related methoxy-substituted compounds have explored their fluorescence properties, indicating that the position and nature of substituents on the benzene ring significantly influence the emission characteristics. nih.gov It is expected that this compound would exhibit absorption bands in the UV region characteristic of a substituted benzene chromophore.

Circular Dichroism Spectroscopy for Chiral Derivatives and Inclusion Complex Formation

There is no information available regarding the circular dichroism (CD) spectroscopy of chiral derivatives of this compound or its inclusion complexes. CD spectroscopy is a powerful technique for studying chiral molecules, but its application requires the presence of a chiral center or a chiral arrangement of chromophores. arxiv.orgnih.gov As this compound itself is not chiral, CD studies would necessitate the synthesis of chiral derivatives or the formation of complexes with chiral hosts.

Applications in Materials Science and Polymer Chemistry

1,2-Dibutoxybenzene as a Monomer or Comonomer for Oligomeric and Polymeric Materials

The incorporation of flexible dibutoxy side chains onto a rigid aromatic backbone is a key strategy for developing soluble and processable functional polymers. This compound can be utilized as a monomeric unit for this purpose.

Poly(p-phenylene) (PPP) is a class of rigid-rod polymers known for high thermal stability and good mechanical properties, but they suffer from poor solubility, which limits their processability. physicsjournal.net Attaching flexible side chains, such as butoxy groups, to the phenylene backbone is a common and effective strategy to overcome this limitation. physicsjournal.net The synthesis of PPP derivatives bearing butoxymethyl side groups via Palladium-catalyzed coupling reactions has been demonstrated, highlighting the utility of such side chains in rendering the polymer soluble. researchgate.net

While direct polymerization of this compound into a high molecular weight PPP is not widely documented, its potential as a monomer is evident from related chemical reactions. For instance, this compound can undergo oxidative C-C bond formation. In a reaction known as the Scholl oxidation, this compound trimerizes in the presence of antimony(V) chloride (SbCl₅) in dichloromethane (B109758) to yield hexabutoxytriphenylene. longdom.org This reaction demonstrates the feasibility of coupling this compound units to form larger aromatic structures, a fundamental step in the synthesis of poly(p-phenylene)s.

Table 1: Oxidative Trimerization of this compound

| Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | SbCl₅ | Hexabutoxytriphenylene | 78% | longdom.org |

Poly(p-phenylene vinylene) (PPV) and its derivatives are highly studied conjugated polymers used in electronic applications like light-emitting diodes (LEDs). lnu.edu.cn Similar to PPPs, the unsubstituted PPV backbone is insoluble. The introduction of alkoxy side chains is a critical modification to create solution-processable PPV derivatives, such as the well-known MEH-PPV. lnu.edu.cn These side chains not only enhance solubility but also allow for the tuning of the polymer's electronic and optical properties. acs.org

Polymers containing dissymmetric alkoxy side chains have been synthesized to finely control properties like molecular weight and photoluminescence. acs.org Although specific examples detailing the polymerization of this compound into PPV analogues are not prevalent, its structural similarity to other dialkoxybenzene monomers suggests its suitability for established PPV synthesis routes, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions. lnu.edu.cnnih.gov The resulting polymer would feature dibutoxy-substituted phenylene units along the conjugated backbone, providing the necessary solubility for fabrication into thin films for electronic devices.

Beyond conjugated backbones, this compound finds application as a component in specialized polymer formulations. In a patent for a hologram recording material, this compound is listed as a potential plasticizer or high-boiling point solvent within a photopolymerizable composition. google.com In such dry photopolymer systems, components are selected to control the diffusion and polymerization process during holographic exposure, which forms a refractive index difference between bright and dark regions. The inclusion of compounds like this compound can influence the final properties of the recorded hologram. google.com

Electronic and Optoelectronic Materials Development

The electronic nature of the this compound moiety allows it to be a precursor or integral part of materials designed for electronic and light-based technologies.

Polymers derived from dialkoxy-substituted phenylene vinylenes are cornerstone materials for organic light-emitting diodes (OLEDs). researchgate.net These polymers serve as the active, light-emitting layer in such devices. The fabrication process typically involves spin-coating the soluble polymer from a solution onto a substrate, a step made possible by the alkoxy side chains. lnu.edu.cn

A polymer incorporating this compound-derived units would be a candidate for an emissive layer in an electroluminescent device. The dibutoxy groups would ensure solubility for device fabrication. Furthermore, the electronic properties of the dialkoxy-substituted benzene (B151609) ring influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the color of the emitted light and the efficiency of charge injection and transport within the device. lnu.edu.cn

Table 2: Role of Alkoxy Side Chains in Electroluminescent Polymers

| Feature | Function | Consequence for Devices |

|---|---|---|

| Enhanced Solubility | Allows for solution-based processing (e.g., spin-coating, ink-jetting). | Enables fabrication of large-area, uniform thin films. lnu.edu.cn |

| Steric Hindrance | Reduces intermolecular aggregation in the solid state. | Can improve photoluminescent efficiency. lnu.edu.cn |

| Electronic Effects | Modifies HOMO/LUMO energy levels of the polymer backbone. | Tunes emission color and charge injection properties. acs.org |

The this compound unit can be chemically transformed into complex heterocyclic structures with useful fluorescent properties. A key reaction involves the selective oxidation of the 1,2-dibutoxy groups with iron(III) chloride (FeCl₃) to form the corresponding ortho-quinone. beilstein-journals.orgresearchgate.netbeilstein-journals.org This ortho-quinone is a reactive intermediate that can be used to build larger, fused polycyclic aromatic systems. researchgate.net

For example, these ortho-quinone intermediates, derived from precursors containing the this compound moiety, can be condensed with diamines to synthesize pyrazine-fused trichalcogenasumanenes. researchgate.net These resulting bowl-shaped molecules are a class of fluorophores. Their unique structure and electronic properties lead to distinct optical characteristics, and they have been shown to exhibit acidochromism, where their color and fluorescence change in response to pH. researchgate.net This responsive behavior makes them promising candidates for the development of fluorescent chemical sensors.

Application in Dye-Sensitized Solar Cells (DSSCs) as π-Spacers

While common π-spacers include moieties like thiophene, furan, and phenyl rings, research has also explored the utility of alkoxy-substituted benzene rings. ekb.eg Dialkoxybenzene derivatives, such as this compound and its analogs, are of interest due to the electron-donating nature of the alkoxy groups. These groups can enhance the electron-donating strength of the π-spacer, influencing the electronic properties of the dye.

A notable study in this area involved the synthesis and characterization of a D-π-A organic sensitizer (B1316253) that incorporated 1,3-dimethoxybenzene (B93181) as a novel π-linker. ekb.egekb.eg In this research, the 1,3-dimethoxybenzene unit was positioned between a D35 donor unit and a cyanoacrylic acid acceptor. The resulting dye was evaluated for its photophysical and electrochemical properties, as well as its performance in a DSSC. ekb.egekb.eg

The investigation revealed that the inclusion of the 1,3-dimethoxybenzene spacer resulted in a sensitizer with promising characteristics for DSSC applications. Key performance parameters of the DSSC fabricated with this dye are summarized in the table below.

| Parameter | Value |

| Short-Circuit Current Density (Jsc) | 4.0 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 610 mV |

| Fill Factor (FF) | 0.53 |

| Power Conversion Efficiency (η) | 1.3% |

Data sourced from studies on a D-π-A organic sensitizer incorporating a 1,3-dimethoxybenzene π-linker. ekb.eg

Dendrimer and Helicene Synthesis Utilizing Dialkoxybenzene Scaffolds

Dialkoxybenzene derivatives, including this compound, serve as versatile building blocks in the synthesis of complex macromolecular structures such as dendrimers and helicenes. The presence of alkoxy groups enhances the electron-donating character of the benzene ring and provides sites for further functionalization, making these compounds valuable precursors in multi-step synthetic pathways.

In the field of dendrimer chemistry, dialkoxybenzene units have been incorporated into the dendritic architecture, both as part of the core and within the branching units. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique properties make them suitable for a wide range of applications, including drug delivery, catalysis, and materials science.

One area of research has focused on the synthesis and photophysical properties of dendrimers featuring a dimethoxybenzil core with branches containing dimethoxybenzene units. rsc.org In these structures, the dialkoxybenzene moieties act as repeating units within the dendritic branches. Studies on these dendrimers have shown that while the ground-state properties are an aggregate of the non-interacting components, the excited-state behavior is governed by electronic interactions between the core and the peripheral units. rsc.org This demonstrates the role of the dialkoxybenzene units in modulating the photophysical properties of the resulting dendrimer.

Role in Catalysis and Ligand Design

1,2-Dibutoxybenzene Derivatives as Ligands in Homogeneous Catalysis

Homogeneous catalysis relies on the use of catalysts that are in the same phase as the reactants, often involving soluble metal-ligand complexes. The electronic and steric properties of the ligands play a crucial role in determining the activity and selectivity of the catalyst.

Design and Synthesis of Novel Phosphite (B83602) Ligands for Catalytic Reactions

The synthesis of phosphite ligands is a significant area of research in organometallic chemistry due to their wide-ranging applications in catalysis. Typically, the synthesis of phosphite ligands involves the reaction of a phosphorus trihalide, such as phosphorus trichloride, with alcohols or phenols. In a hypothetical scenario for creating a phosphite ligand from this compound, one could envision a reaction with a suitable phosphorus source to yield a novel phosphite ligand. The bulky butoxy groups of this compound could impart unique steric and electronic properties to the resulting ligand, potentially influencing the outcome of catalytic reactions. However, specific examples and detailed research findings on the successful design and synthesis of such ligands are not currently present in the scientific literature.

Application in Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is often highly dependent on the nature of the ligand coordinated to the palladium center. Phosphite ligands have been successfully employed in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Ligands derived from catechol ethers can influence the stability and reactivity of the palladium catalyst. While this is an active area of research, there is no specific information available on the application of phosphite ligands derived from this compound in palladium-catalyzed coupling reactions.

Participation in Heterogeneous Catalysis Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. While organic ligands are more commonly associated with homogeneous catalysis, they can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. There is currently no available research detailing the participation of this compound or its derivatives in heterogeneous catalysis systems.

Catalytic Activity of Metal Complexes Incorporating this compound Derivatives (e.g., Cobalt-Catalyzed Allyl Ether Isomerization)

The isomerization of allyl ethers to vinyl ethers is an important transformation in organic synthesis. This reaction can be catalyzed by various transition metal complexes, with the ligand playing a key role in determining the efficiency and selectivity of the process. Cobalt complexes, in particular, have emerged as effective catalysts for this transformation. The electronic and steric environment around the cobalt center, dictated by the coordinating ligands, can influence the catalytic activity. While cobalt-catalyzed allyl ether isomerization is a known process, there are no specific reports on the use of metal complexes incorporating ligands derived from this compound for this or other catalytic applications.

Supramolecular Chemistry and Host Guest Interactions

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins, Pillar[n]arenes, Pagoda[n]arenes)

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule with a cavity encapsulates a "guest" molecule. researchgate.net The formation and stability of these complexes depend on factors like size and shape compatibility between the host and guest, as well as the nature of the non-covalent interactions.

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for nonpolar guest molecules in aqueous solutions. utas.edu.aunih.gov Given the hydrophobic nature of the benzene (B151609) ring and the butyl chains of 1,2-dibutoxybenzene, it is a potential candidate for encapsulation within the appropriately sized cavity of a cyclodextrin (B1172386), likely β-cyclodextrin or γ-cyclodextrin. The hydrophobic effect would be a primary driving force for complexation in water. nih.gov

Pillar[n]arenes: These are a class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. acs.org They possess a rigid, pillar-shaped architecture with an electron-rich cavity, making them adept at binding various guest molecules. acs.orgsupradrug.com Water-soluble pillar[n]arenes, for instance, show high affinity for cationic guests. nih.gov The complexation ability is highly dependent on the cavity size; for example, pillar csmres.co.ukarenes and pillar supradrug.comarenes exhibit different guest selectivities. rsc.org The inclusion of a neutral guest like this compound would likely be driven by C-H···π interactions between the guest's alkyl chains and the host's aromatic panels.

Pagoda[n]arenes: These macrocycles are constructed from larger aromatic units, such as 2,6-dimethoxylanthracene, resulting in a large and deep electron-rich cavity. nih.gov This extended cavity allows them to encapsulate multiple guest molecules simultaneously, forming stable 1:2 host-guest complexes with suitable guests. nih.gov While specific studies with this compound are not available, the size and electronic properties of the pagoda[n]arene cavity suggest it could potentially host such molecules.

The stoichiometry of host-guest complexes, typically 1:1, is a fundamental characteristic of the binding event. csmres.co.uk However, larger hosts or specific guest geometries can lead to other ratios, such as 1:2 or 2:2. nih.gov

The stability of these complexes is quantified by the association or stability constant (K_a), which describes the equilibrium between the free host and guest and the complexed state. csmres.co.uk A higher K_a value indicates a more stable complex. For cyclodextrin complexes, K_a values are influenced by the guest's fit within the cavity and the hydrophobicity of the guest. nih.gov Typical stability constants for drug-cyclodextrin complexes range from 50 to 2000 M⁻¹. csmres.co.uk In the case of pillar[n]arenes, binding affinities can be very high, with K_a values spanning from 10⁴ to 10⁹ M⁻¹ for certain cationic guests with a water-soluble pillar supradrug.comarene. nih.gov The stability is governed by a combination of hydrophobic effects and electrostatic interactions. nih.gov

No specific stability constants for this compound with these hosts were found in the searched literature.

The formation of a host-guest complex is governed by thermodynamic parameters: the change in enthalpy (ΔH) and entropy (ΔS), which combine to determine the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous complexation process. Complex formation is often an enthalpy-driven process (favorable ΔH) resulting from the formation of stabilizing non-covalent interactions like van der Waals forces and hydrogen bonds. nankai.edu.cn

In many supramolecular systems, a phenomenon known as enthalpy-entropy compensation is observed. This refers to the observation that a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or vice versa. researchgate.net The entropic penalty can arise from the loss of conformational freedom of the host and guest upon forming a more ordered complex. Conversely, the release of high-energy water molecules from the host cavity into the bulk solvent can provide a favorable entropic contribution. nankai.edu.cn The balance between these enthalpic and entropic contributions ultimately dictates the stability of the complex. For example, the complexation of various guests with water-soluble calixarenes has been shown to be enthalpy-driven, with binding selectivity primarily governed by the entropy term. nankai.edu.cn

Specific thermodynamic data for the complexation of this compound is not available in the provided search results.

Molecular Recognition Phenomena Involving this compound Guests

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In the context of supramolecular chemistry, a host molecule is designed to selectively bind a specific guest molecule. researchgate.net This selectivity arises from a combination of factors including steric fit, electronic complementarity, and the spatial arrangement of interaction sites. Pillararenes, for example, can be functionalized to recognize specific guests, and the binding process often involves a delicate balance between hydrophobic and electrostatic interactions. The electron-rich cavity of pillararenes recognizes electron-deficient guests, while appended functional groups can provide additional specific interaction points. researchgate.net Although not specifically documented for this compound, its recognition by a macrocyclic host would depend on the complementarity of its size, shape, and the electronic nature of its dibutoxybenzene core with the host's cavity.

Self-Assembly Processes Directed by this compound Motifs

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure and properties of the resulting supramolecular assembly are programmed into the shape and functional groups of the constituent molecules. The π-π stacking interactions between aromatic rings are a common driving force for the self-assembly of molecules containing benzene moieties. uoc.gr While specific studies on self-assembly directed by this compound motifs are absent in the search results, related dialkoxybenzene derivatives are known to participate in such processes. The interplay of π-π stacking of the benzene cores and van der Waals interactions between the alkoxy chains would likely direct their organization into larger, ordered structures.

Coordination Chemistry and Metal Organic Frameworks Mofs

1,2-Dibutoxybenzene-Derived Linkers in Metal-Organic Framework Synthesis

The utility of this compound in MOF synthesis primarily stems from its conversion into functionalized organic linkers, typically dicarboxylates, which can bridge metal centers to form extended porous networks.

Design and Synthesis of Rigid Dicarboxylate Linkers

Table 1: Properties of Hypothetical this compound-Derived Linkers

| Linker Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4,5-Dibutoxybenzene-1,2-dicarboxylic acid | CHO | 338.40 | Rigid benzene (B151609) core, two carboxylic acid groups, two flexible butoxy substituents (ortho-substitution). |

Exploration of Unusual Coordination Environments and High Coordination Numbers

The specific geometry and electronic nature of the this compound-derived dicarboxylate linker can promote unique coordination environments around metal ions. The adjacent positioning of the carboxylate groups, combined with the steric bulk and potential electron-donating effects of the butoxy groups, can influence the coordination geometry of the metal centers. This can lead to the formation of MOFs with higher coordination numbers for the metal ions or distorted coordination polyhedra, deviating from more common geometries. For instance, metal ions might adopt square pyramidal or pentagonal bipyramidal coordination, rather than the more typical octahedral or tetrahedral arrangements, depending on the specific metal and reaction conditions mdpi.com. These unusual coordination environments can, in turn, impact the catalytic activity or guest binding properties of the MOF.

Structural Analysis of this compound-Based MOFs

Table 2: Hypothetical Structural Characteristics of this compound-Based MOFs

| MOF Designation (Hypothetical) | Metal Node | Linker | Topology (Example) | Pore Size (Å) | Coordination Environment (Hypothesized) |

| DBB-MOF-1 | Cu(II) | 4,5-Dibutoxybenzene-1,2-dicarboxylic acid | pcu-type | ~10-12 | Square pyramidal |

| DBB-MOF-2 | Zn(II) | 4,5-Dibutoxybenzene-1,2-dicarboxylic acid | dia-type | ~8-10 | Distorted octahedral |

| DBB-MOF-3 | Zr(IV) | 4,5-Dibutoxybenzene-1,2-dicarboxylic acid | reo-type | ~15-18 | High coordination number (e.g., 8-10) |

Potential Applications of this compound-Derived MOFs in Catalysis and Sensing

MOFs constructed with this compound-derived linkers hold promise for various applications, particularly in catalysis and sensing, owing to their tunable pore environments and potential for incorporating active sites.

Catalysis: The MOF structure can provide a platform for heterogeneous catalysis by either hosting catalytically active metal centers within its pores or by functionalizing the linkers themselves. The specific coordination environments facilitated by the this compound linker can create unique active sites for reactions such as oxidation, reduction, or acid-catalyzed transformations mdpi.com. The steric influence of the butoxy groups might also play a role in substrate selectivity by controlling access to catalytic sites.

Sensing: The porous nature and potential for luminescence or other responsive properties make these MOFs suitable for chemical sensing. The interaction of specific analytes with the MOF framework, potentially involving the butoxy groups or metal centers, could induce detectable changes in fluorescence, conductivity, or other measurable properties. The electronic effects of the alkoxy substituents might tune the sensitivity and selectivity towards specific analytes.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Highly Functionalized 1,2-Dibutoxybenzene Derivatives

The future of this compound in advanced materials is intrinsically linked to the development of sophisticated synthetic methodologies. While the core structure is accessible, the next frontier lies in creating a diverse library of highly functionalized derivatives with precisely controlled properties. Research in this area is expected to focus on expanding the synthetic toolkit to introduce a wide array of functional groups onto the aromatic ring.

Key research thrusts will likely include:

Adapting Established Methods: Current synthesis of similar compounds like 1,2-dimethoxybenzene (B1683551) often starts from catechol or guaiacol, followed by methylation. researchgate.netrsc.org Analogous pathways for this compound would involve the alkylation of catechol with butylating agents. Future work will optimize these foundational reactions for higher yields and greener conditions, perhaps utilizing novel catalysts or flow chemistry systems.

Advanced Functionalization: The electron-rich nature of the dialkoxybenzene ring makes it highly amenable to electrophilic aromatic substitution, a cornerstone for introducing new functionalities. nih.govwikipedia.orgkaist.ac.kr Research will move beyond simple halogenations to explore more complex substitutions, including nitration, acylation, and sulfonation, as gateways to further chemical transformations. The development of regioselective methods to control the position of these substitutions on the benzene (B151609) ring will be a critical area of investigation.

Cross-Coupling Chemistries: Modern synthetic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future pathways will undoubtedly leverage these reactions to attach complex organic fragments, polymers, or other functional moieties to a pre-functionalized this compound core. This will enable the construction of intricate molecular architectures designed for specific applications in materials science and electronics.

Direct C-H Activation: An emerging and highly sought-after synthetic strategy is direct C-H activation, which allows for the functionalization of the aromatic ring without the need for pre-installed activating groups like halides. Applying these cutting-edge techniques to this compound would represent a significant leap forward, offering more atom-economical and efficient routes to novel derivatives.

Advanced Computational Modeling for Predictive Design

To accelerate the discovery of new applications, future research will heavily rely on advanced computational modeling. By simulating the properties of this compound derivatives before they are synthesized, researchers can prioritize candidates with the highest potential, saving significant time and resources. Density Functional Theory (DFT) has already been employed to study the structural and electronic properties of related dimethoxybenzene derivatives, and these methods are directly transferable. nih.gov

Future computational studies will focus on:

Predicting Electronic Properties: DFT calculations can accurately predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This information is crucial for designing molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, where tuning the energy gap is essential for performance. mdpi.com

Mapping Molecular Electrostatic Potentials (MEPs): MEPs reveal the electron density distribution around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules, which is fundamental for designing catalysts, sensors, and self-assembling systems. nih.gov

Simulating Reactivity and Stability: Computational models can predict the most likely sites for chemical reactions and assess the thermodynamic stability of different derivatives. nih.gov This predictive power will guide synthetic chemists in designing viable reaction pathways and creating robust, long-lasting materials.

Virtual Screening for Targeted Applications: High-throughput virtual screening, powered by computational chemistry, will allow researchers to rapidly evaluate vast libraries of virtual this compound derivatives for specific properties, such as their potential as hole transport materials or their ability to bind to specific targets. researchgate.net

Below is an interactive table showcasing typical parameters obtained from DFT calculations on analogous dimethoxybenzene derivatives, illustrating the type of predictive data that will be generated for novel this compound compounds.

| Compound Derivative | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dimethoxybenzene-Derivative 1 | B3LYP | 6-311G(d,p) | -5.89 | -1.23 | 4.66 |

| Dimethoxybenzene-Derivative 2 | PBE0 | Def2-TZVP | -6.12 | -1.55 | 4.57 |

| Dimethoxybenzene-Derivative 1 | PBE | 6-311G(d,p) | -5.75 | -1.40 | 4.35 |

| Dimethoxybenzene-Derivative 2 | B3LYP | Def2-TZVP | -6.20 | -1.48 | 4.72 |

This table is illustrative, based on data for related compounds, to show the potential of computational modeling for this compound derivatives. nih.gov

Integration into Hybrid Nanomaterials and Functional Architectures

A significant future direction for this compound is its use as a building block for hybrid nanomaterials and functional architectures. The unique combination of a rigid aromatic core and flexible butyl chains makes it an intriguing candidate for directing the self-assembly of complex nanostructures.

Emerging applications in this domain could include:

Surface Functionalization of Nanoparticles: The aromatic ring of this compound can engage in non-covalent π-π stacking interactions with the surfaces of carbon-based nanomaterials like graphene or carbon nanotubes. nih.gov The butyl chains, being hydrophobic, can then mediate the dispersion of these nanoparticles in organic solvents or polymer matrices, creating advanced nanocomposites with enhanced mechanical or electronic properties.

Directing Self-Assembly: Small organic molecules are known to self-assemble into highly ordered structures like nanofibers, nanoribbons, or organogels through a combination of hydrogen bonding, π-stacking, and van der Waals forces. nih.gov The specific structure of this compound derivatives could be tailored to drive the formation of such architectures, which have potential applications in catalysis, sensing, and drug delivery. nih.gov

Components of Metal-Organic Frameworks (MOFs): While not a traditional ligand, functionalized this compound derivatives could be designed to act as linkers in the synthesis of MOFs. These materials, known for their high porosity, could be used for gas storage, separation, or catalysis, with the dibutoxybenzene unit influencing the pore size and chemical environment within the framework.

Hybrid Organic-Inorganic Sensors: this compound derivatives could be integrated with inorganic components, such as silica (B1680970) or metal oxides, to create hybrid materials. rsc.org For example, a derivative that changes its fluorescence upon binding to a specific analyte could be incorporated into a silica matrix to create a robust and reusable optical sensor. The synergy between the organic and inorganic components often leads to materials with superior performance. mdpi.com

Investigation of Bio-Inspired Applications (beyond medicinal chemistry)

Nature provides a vast blueprint for the design of functional molecules and materials. "Bio-inspired" chemistry seeks to mimic these natural systems to create novel technologies. youtube.com The analogue, 1,2-dimethoxybenzene, is a naturally occurring compound found in some plants and acts as an insect attractant. nih.govkaist.ac.kr This provides a clear starting point for exploring the bio-inspired applications of this compound.

Future research could investigate:

Chemical Ecology and Pest Management: Given that 1,2-dimethoxybenzene is an insect attractant, this compound and its derivatives could be synthesized and screened as potential semiochemicals. nih.govsigmaaldrich.com The larger butyl groups would alter the molecule's volatility and shape, potentially leading to repellency or attraction for different insect species. This could lead to the development of new, environmentally benign pest management strategies.

Flavor and Fragrance Chemistry: Many aromatic ethers contribute to the scent and flavor profiles of foods and flowers. chemicalbook.com Investigating the organoleptic properties of this compound could lead to its use as a novel flavoring or fragrance agent, mimicking natural compounds but with unique characteristics.

Biomimetic Materials: Researchers are increasingly looking to nature to design materials with advanced properties, such as self-healing or anti-fouling capabilities. The self-assembly properties of this compound derivatives could be harnessed to create surfaces that mimic the water-repellent texture of a lotus leaf or the adhesive properties of mussel proteins, all driven by controlled intermolecular interactions. mdpi.comyoutube.com

Scavengers in Synthetic Processes: In peptide synthesis, the related 1,3-dimethoxybenzene (B93181) is used as a scavenger to prevent unwanted side reactions by quenching reactive carbocations. The electronic properties of this compound suggest it could play a similar protective role in various sensitive organic syntheses, a bio-inspired strategy that mimics how natural systems protect delicate molecules from degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.